Sideridiol Sideridiol Sideridiol belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. Sideridiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sideridiol is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 19891-25-9
VCID: VC20745848
InChI: InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3
SMILES: CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol

Sideridiol

CAS No.: 19891-25-9

Cat. No.: VC20745848

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Sideridiol - 19891-25-9

CAS No. 19891-25-9
Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
IUPAC Name 5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol
Standard InChI InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3
Standard InChI Key BATFJLLEMUIAJD-PHUPPTAPSA-N
Isomeric SMILES CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C
SMILES CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C
Canonical SMILES CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C
Melting Point 196-197°C

Sideridiol is a naturally occurring compound primarily found in various species of the Sideritis genus, which are known for their traditional medicinal uses. The chemical structure of sideridiol is characterized by its molecular formula, C20H32O2C_{20}H_{32}O_{2}
. It belongs to a class of compounds known as diterpenoids, which are recognized for their diverse biological activities, including potential anti-cancer properties and effects on amyloid aggregation.

Biological Activity

Recent research has highlighted the potential therapeutic effects of sideridiol, particularly in the context of neurodegenerative diseases and cancer.

Table 2: Effects of Sideridiol on Aβ Aggregation

Treatment Ratio (Aβ:sideridiol)Observed Effect
1:1Minimal effect on aggregation
1:5Moderate reduction in fibril formation
1:10Significant inhibition of aggregation

Antiproliferative Activity

Sideridiol has also been investigated for its antiproliferative effects against various cancer cell lines. Studies indicate that it exhibits moderate activity against breast cancer cells, comparable to standard chemotherapeutic agents .

Table 3: Antiproliferative Activity of Sideridiol

Cell LineIC50 (µM)Comparison to Control
MDA-MB-23126.4Moderate activity
Hs578T44.7Comparable to 5-FU
MCF-746.0Moderate activity

Mechanism of Action

The mechanism by which sideridiol exerts its effects appears to involve multiple pathways:

  • Amyloid Interaction: Sideridiol interacts with Aβ peptides, leading to conformational changes that reduce their aggregation propensity .

  • Cell Cycle Arrest: In cancer cells, sideridiol may induce cell cycle arrest, thereby inhibiting proliferation .

Safety and Toxicity

Studies have indicated that sideridiol does not exhibit significant toxicity at therapeutic doses, making it a candidate for further investigation in clinical settings .

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